6,20-Epoxylathyrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,20-Epoxylathyrol is a macrocyclic diterpene compound isolated from the plant Euphorbia lathyris L. It is known for its potential as a multidrug resistance (MDR) reverser, particularly in cancer treatment. The compound has shown significant activity in modulating P-glycoprotein (P-gp) efflux, making it a promising candidate for overcoming drug resistance in cancer cells .
Vorbereitungsmethoden
6,20-Epoxylathyrol can be synthesized through the derivatization of the macrocyclic diterpene epoxyboetirane A, which is isolated from Euphorbia boetica . The synthetic route involves the following steps:
Isolation: The initial step involves the extraction of epoxyboetirane A from the plant material.
Derivatization: Epoxyboetirane A undergoes chemical modifications to produce this compound
Purification: The final product is purified using chromatographic techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
6,20-Epoxylathyrol undergoes various chemical reactions, including:
Photochemical Cleavage: The compound can undergo photochemical cleavage of the cyclopropane ring, leading to the formation of furan derivatives.
Oxidation and Reduction:
Substitution Reactions: This compound can undergo substitution reactions, particularly at the epoxy and lathyrol groups, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
6,20-Epoxylathyrol has several scientific research applications, including:
Cancer Treatment: The compound has shown potential as a multidrug resistance reverser by modulating P-glycoprotein efflux.
Pharmacological Studies: This compound is used in pharmacological studies to investigate its effects on drug resistance mechanisms and its potential as an apoptosis inducer.
Natural Product Research: The compound is studied for its structure-activity relationships and its role as a lead molecule for developing new anti-MDR agents.
Wirkmechanismus
The mechanism of action of 6,20-Epoxylathyrol involves the modulation of P-glycoprotein (P-gp) efflux. The compound inhibits P-gp, a transmembrane protein that pumps drugs out of cells, thereby increasing the intracellular concentration of chemotherapeutic agents. This inhibition helps in overcoming drug resistance in cancer cells. Additionally, this compound induces apoptosis in resistant cancer cells through caspase-3 activation .
Vergleich Mit ähnlichen Verbindungen
6,20-Epoxylathyrol is compared with other lathyrane-type diterpenes, such as epoxyboetirane A and its derivatives. These compounds share similar structures and mechanisms of action but differ in their efficacy and specificity. For example:
Epoxyboetirane A: The parent compound from which this compound is derived.
Epoxyboetirane P: Another derivative with strong MDR-selective antiproliferative activity against gastric carcinoma cells.
The uniqueness of this compound lies in its specific structural modifications that enhance its MDR-reversing activity and its ability to induce apoptosis in resistant cancer cells.
Eigenschaften
IUPAC Name |
1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-10-7-13-12(18(13,3)4)5-6-19(9-25-19)17(23)14-15(21)11(2)8-20(14,24)16(10)22/h7,11-15,17,21,23-24H,5-6,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFQDSXSELSHMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1O)C(C3(CCC4C(C4(C)C)C=C(C2=O)C)CO3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.